molecular formula C9H16N2O B2642525 N-Methylpiperazine methacrylamide CAS No. 65720-58-3

N-Methylpiperazine methacrylamide

Cat. No.: B2642525
CAS No.: 65720-58-3
M. Wt: 168.24
InChI Key: UYWLALLBUXELFT-UHFFFAOYSA-N
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Description

N-Methylpiperazine methacrylamide is a heterocyclic organic compound that features both a piperazine ring and a methacrylamide group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals, polymer chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperazine methacrylamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. For example, the use of heterogeneous catalysts like “Maghnite Na+” has been explored for the green synthesis and polymerization of N-alkyl methacrylamide monomers . This method is environmentally friendly and offers high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperazine methacrylamide undergoes various chemical reactions, including:

    Substitution Reactions: The methacrylamide group can participate in nucleophilic substitution reactions.

    Polymerization: The methacrylamide group can undergo free-radical polymerization to form polymers.

    Cyclization: The piperazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted methacrylamide derivatives.

    Polymerization: Polymers with methacrylamide units.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

N-Methylpiperazine methacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylpiperazine methacrylamide depends on its application. In polymerization reactions, the methacrylamide group undergoes free-radical polymerization, leading to the formation of polymer chains. In biological systems, the piperazine ring can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylpiperazine methacrylamide is unique due to the presence of both the piperazine ring and the methacrylamide group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.

Properties

IUPAC Name

2-methyl-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(2)9(12)11-6-4-10(3)5-7-11/h1,4-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWLALLBUXELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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